![molecular formula C18H22N4O3S B2528716 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1323550-41-9](/img/structure/B2528716.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a compound that exhibits a range of biological activities due to its unique structural components. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis
The synthesis of this compound involves several steps, including the formation of the benzodioxin and thiadiazole moieties. The general synthetic pathway includes:
- Formation of Benzodioxin : The compound is synthesized starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine, which undergoes sulfonylation and subsequent reaction with bromoacetamides to yield various derivatives.
- Thiadiazole Incorporation : The thiadiazole component is introduced through reactions involving 5-methyl-1,3,4-thiadiazole derivatives, which are known for their broad biological activity spectrum.
The detailed synthetic procedures can be summarized in the following table:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 2,3-Dihydrobenzo[1,4]dioxin-6-amine + Sulfonyl chloride | Aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide |
2 | Sulfonamide + Bromoacetamide | DMF with Lithium Hydride | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamides |
2.1 Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against various bacterial strains including E. coli and Pseudomonas aeruginosa . The incorporation of the thiadiazole ring enhances the antimicrobial potency of the benzodioxin derivative.
2.2 Antitumor Activity
Studies have shown that similar compounds with the thiadiazole moiety can inhibit cancer cell growth effectively. For instance, compounds derived from 1,3,4-thiadiazole have been reported to exhibit anticancer activity comparable to standard chemotherapeutics like Cisplatin . Molecular docking studies suggest that these compounds interact with key enzymes involved in tumor progression.
2.3 Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular:
- Acetylcholinesterase Inhibition : This compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease .
- α-Glucosidase Inhibition : It also shows promise in inhibiting α-glucosidase enzymes relevant for managing Type 2 Diabetes Mellitus (T2DM) .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Key Findings in SAR Studies :
- The presence of the thiadiazole ring significantly enhances both antimicrobial and anticancer activities.
- Modifications on the piperidine ring influence binding affinity and selectivity towards target enzymes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Khazi et al. synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with specific substitutions exhibited superior activity compared to standard antibiotics .
Case Study 2: Antitumor Potential
Research by He et al. demonstrated that certain derivatives of 1,3,4-thiadiazoles showed IC50 values in the nanomolar range against cancer cell lines such as MCF-7 and A549. These findings underscore the potential therapeutic applications of compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives in oncology .
科学研究应用
Anti-inflammatory Applications
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The ability to inhibit 5-LOX could position this compound as a candidate for treating inflammatory diseases such as asthma and arthritis .
Anticancer Activity
The compound has shown promising results in anticancer research. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance:
Compound | Cancer Cell Lines Tested | Percent Growth Inhibition |
---|---|---|
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide | SNB-19, OVCAR-8 | 86.61%, 85.26% |
Other derivatives | HOP-92, MDA-MB-231 | 67.55%, 56.88% |
These findings indicate that the compound's structural features contribute to its effectiveness against various cancer types .
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Research has demonstrated that derivatives containing the benzodioxin moiety exhibit significant inhibition of:
- α-glucosidase : Relevant for managing Type 2 diabetes mellitus.
- Acetylcholinesterase : Important in Alzheimer's disease treatment.
The synthesis of new sulfonamide derivatives containing this structure has led to promising results in enzyme inhibition assays .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives starting from 2,3-dihydro-1,4-benzodioxin and assessed their biological activity against α-glucosidase and acetylcholinesterase. The results indicated that these compounds could be viable candidates for therapeutic applications in diabetes and neurodegenerative diseases .
- Molecular Docking Studies : In silico studies have been employed to predict the binding affinity of these compounds to target enzymes and receptors, providing insights into their potential mechanisms of action .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-20-21-18(26-12)13-4-6-22(7-5-13)11-17(23)19-14-2-3-15-16(10-14)25-9-8-24-15/h2-3,10,13H,4-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIBWQULFCZZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。